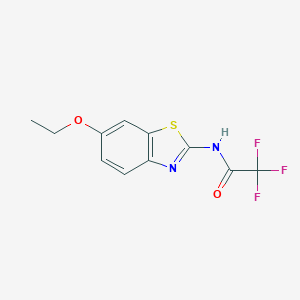

![molecular formula C17H18N2O2S2 B442540 (E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477539-30-3](/img/structure/B442540.png)

(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thiophene derivative. Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of the sulfur atom in the ring introduces interesting electronic properties due to the higher electronegativity of sulfur compared to carbon .Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .科学的研究の応用

The compound you’re referring to, (E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, is a thiophene derivative. Thiophene and its derivatives are known for their wide range of applications in scientific research, particularly in medicinal chemistry and material science. Below, I’ve detailed six unique applications of thiophene derivatives, which may align with the potential uses of the compound .

Antimicrobial Agents

Thiophene derivatives have been shown to exhibit significant antimicrobial properties. They can be synthesized to target a variety of microbial strains, including bacteria like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The structural modification of thiophene rings can lead to compounds with greater inhibitory effects against these organisms .

Anti-Cancer Agents

Some thiophene derivatives are used in the synthesis of anticancer agents. Their ability to inhibit cell proliferation makes them valuable in the development of new chemotherapy drugs. For instance, 2-butylthiophene is utilized as a raw material in the synthesis of such agents .

Anti-Atherosclerotic Agents

Thiophene compounds have also found use in the synthesis of anti-atherosclerotic agents. These agents can help in the treatment and prevention of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They can protect metals from corroding, which is crucial in extending the life of metal structures and components .

Organic Semiconductors

The thiophene ring system is integral to the advancement of organic semiconductors. These materials are essential for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are used in various electronic devices .

Anesthetics and NSAIDs

Thiophene derivatives are active in pharmaceuticals as well. For example, articaine, a dental anesthetic used in Europe, has a thiophene framework. Additionally, suprofen, a nonsteroidal anti-inflammatory drug (NSAID), also contains a thiophene structure .

将来の方向性

特性

IUPAC Name |

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c18-16(21)15-12-6-2-1-3-7-13(12)23-17(15)19-14(20)9-8-11-5-4-10-22-11/h4-5,8-10H,1-3,6-7H2,(H2,18,21)(H,19,20)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGCRMQBNRYZQP-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone](/img/structure/B442458.png)

![ethyl 2-(3-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B442459.png)

![6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442462.png)

![6-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B442467.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(cyclohexylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442468.png)

![2-Tert-butyl 4-ethyl 3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B442470.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B442471.png)

![2-(4-isopropoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442472.png)

![10-[(4-chlorophenyl)acetyl]-11-(5-{2-nitrophenyl}-2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442473.png)

![6-Methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B442475.png)

![2-(4-Chloro-2-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B442479.png)